molecular formula C15H19FN2OS B2523637 (1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705832-63-8

(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2523637
CAS RN: 1705832-63-8
M. Wt: 294.39
InChI Key: PBUCLRXKRRMPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C15H19FN2OS and its molecular weight is 294.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in various synthesis and structural analysis studies. For instance, it has been synthesized and characterized by spectroscopy and X-ray crystallography to determine its molecular configuration and to explore its potential as a basis for further chemical modifications. The synthesis of potential metabolites of brain imaging agents illustrates its relevance in neuroimaging and pharmaceutical research (Andersen et al., 1997). Additionally, research on compounds like the gold(III) tetrachloride salt of L-cocaine, which shares structural similarities, highlights the compound's potential in developing new molecular entities with unique properties (Wood et al., 2007).

Chemical Reactions and Applications

The compound's structure has been utilized in exploring various chemical reactions, including site-selective fluorination techniques. These studies are essential for the development of new synthetic methodologies that could be applied in the synthesis of complex molecules for medicinal and material sciences (Lal, 1993). The research on enantiomeric pure bicyclic pyrrolidine derivatives, where similar structures are used as chiral auxiliaries in asymmetric syntheses, further demonstrates the compound's role in facilitating the production of stereoselectively enriched pharmaceuticals (Martens & Lübben, 1991).

Radiosynthesis and Molecular Imaging

The efficiency of microwave-assisted direct radiosynthesis processes using derivatives of the compound for selective dopamine transporter ligands indicates its significance in the development of diagnostic tools for neurodegenerative diseases. Such studies pave the way for the advancement of quantitative molecular imaging techniques, contributing significantly to the understanding and treatment of disorders like Parkinson's and Alzheimer's (Riss & Roesch, 2009).

Novel Syntheses and Molecular Scaffolds

Research has also extended into the synthesis of new molecular scaffolds and constrained dipeptide surrogates based on the compound's framework. These efforts are crucial for the discovery and design of new bioactive compounds with potential therapeutic applications, demonstrating the compound's versatility in contributing to diverse areas of chemical and pharmaceutical research (Guarna et al., 1999).

properties

IUPAC Name

N-(4-fluorophenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2OS/c1-20-14-8-12-6-7-13(9-14)18(12)15(19)17-11-4-2-10(16)3-5-11/h2-5,12-14H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUCLRXKRRMPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.